Perfluoroheptanoyl bromide

Organic Synthesis Acylation Reagent Perfluoroalkylation

Perfluoroheptanoyl bromide (CAS 159623-34-4; C₇BrF₁₃O; MW 426.96 g/mol) is a fully fluorinated seven-carbon acyl bromide , classified as a perfluoroalkyl substance (PFAS) under OECD Category S25. It is a dense liquid (predicted density 1.893 g/cm³) with a predicted boiling point of approximately 121.6 °C.

Molecular Formula C7BrF13O
Molecular Weight 426.96 g/mol
CAS No. 159623-34-4
Cat. No. B061071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoroheptanoyl bromide
CAS159623-34-4
Molecular FormulaC7BrF13O
Molecular Weight426.96 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
InChIInChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21
InChIKeyKQMDGCKMRBEXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluoroheptanoyl Bromide (CAS 159623-34-4): A High-Reactivity Perfluorinated Acyl Bromide for Specialized Synthesis


Perfluoroheptanoyl bromide (CAS 159623-34-4; C₇BrF₁₃O; MW 426.96 g/mol) is a fully fluorinated seven-carbon acyl bromide , classified as a perfluoroalkyl substance (PFAS) under OECD Category S25 [1]. It is a dense liquid (predicted density 1.893 g/cm³) with a predicted boiling point of approximately 121.6 °C . Its terminal acyl bromide group serves as a highly reactive electrophilic handle, distinguishing it from its chloride and fluoride analogs for nucleophilic acyl substitution reactions.

Workflow Nucleophilic acyl substitution with weakly nucleophilic or sterically hindered substrates
Selection Logic Select over chloride or fluoride analogs when leaving-group reactivity is critical for conversion
Format Fit High-purity liquid reagent (NLT 98%) suited for stoichiometry-sensitive multi-step syntheses

Why Perfluoroheptanoyl Chloride or Fluoride Cannot Simply Replace the Bromide in Performance-Critical Acylations


Perfluoroheptanoyl bromide, chloride, and fluoride share an identical perfluoroalkyl chain but differ critically in their leaving-group ability (Br⁻ > Cl⁻ > F⁻). This fundamental difference in electrophilic reactivity means the bromide reacts significantly faster with nucleophiles, a factor that cannot be compensated for by simply increasing temperature or concentration without risking substrate decomposition or side reactions [1]. Furthermore, the bromide's higher density (1.893 vs. 1.709 g/cm³) and higher boiling point (121.6 °C vs. 113.3 °C) compared to the chloride reflect distinct intermolecular forces that can influence phase behavior in biphasic reactions and purification workflows . Interchanging these acyl halides without adjusting stoichiometry and reaction conditions risks incomplete conversion, lower yields, and altered purification profiles.

! Leaving-group mismatch: Chloride and fluoride analogs may not achieve comparable conversion with weak nucleophiles; reaction rate may shift significantly.
! Phase-behavior divergence: Higher density and boiling point of the bromide influence biphasic separation and reflux temperature; substitution may alter purification profiles.
! Stoichiometry drift risk: Variability in analog purity grades (≥95% vs. NLT 98%) may require stoichiometry re-validation to avoid yield loss.

Quantitative Differentiation Evidence: Perfluoroheptanoyl Bromide vs. Closest In-Class Analogs


Enhanced Electrophilic Reactivity: Acyl Bromide vs. Acyl Chloride Leaving-Group Potential

The acyl bromide group of perfluoroheptanoyl bromide is a significantly better leaving group than the chloride in nucleophilic acyl substitution. As a class-level inference grounded in physical organic chemistry, bromide ion is approximately 10⁴-fold more stable as a leaving group than chloride ion in protic solvents, translating to faster reaction rates under identical conditions [1]. This makes the bromide the preferred reagent when acylating sterically hindered or weakly nucleophilic substrates.

Leaving-Group Reactivity
Class-level inference
~10⁴-fold rate enhancement
Reported leaving-group context for Br⁻ vs. Cl⁻ in acyl substitution
Data to verify under specific substrate conditions
Organic Synthesis Acylation Reagent Perfluoroalkylation

Higher Density for Enhanced Phase Separation: 1.893 vs. 1.709 g/cm³

Perfluoroheptanoyl bromide exhibits a predicted density of 1.893±0.06 g/cm³, which is approximately 10.8% higher than the reported density of perfluoroheptanoyl chloride (1.709 g/cm³) . This higher density can improve phase settling times and interfacial clarity in aqueous-organic biphasic workups, a common operation following acylations.

Density Comparison
Cross-study comparable
1.893 vs. 1.709 g/cm³
~10.8% higher density supports improved biphasic settling context
Predicted vs. experimental values; lot-specific review recommended
Physicochemical Property Process Chemistry Biphasic Reactions

Elevated Boiling Point: 121.6 °C vs. 113.3 °C for the Chloride Analog

The predicted boiling point of perfluoroheptanoyl bromide is 121.6±40.0 °C, which is approximately 8.3 °C higher than the experimentally determined boiling point of perfluoroheptanoyl chloride (113.3 °C at 760 mmHg) . This difference reflects stronger intermolecular forces due to the larger, more polarizable bromine atom.

Boiling Point (vs. Cl)
Cross-study comparable
121.6 °C vs. 113.3 °C
~8.3 °C elevation broadens thermal operating window for reflux
Predicted value; experimental verification advised
Thermal Property Distillation Reaction Engineering

Substantially Lower Boiling Point of the Fluoride Analog (91 °C) Confirms Distinct Thermal Behavior

Perfluoroheptanoyl fluoride (CAS 375-84-8) has a reported boiling point of 91 °C, which is 30.6 °C lower than the bromide . This large difference confirms that the bromide is the least volatile of the three common perfluoroheptanoyl halides, making it more suitable for reactions benefiting from reduced evaporative loss at ambient or moderately elevated temperatures.

Boiling Point (vs. F)
Cross-study comparable
121.6 °C vs. 91 °C
30.6 °C higher boiling point confirms reduced volatility context
Source-specific review for fluoride experimental data
Thermal Property Volatility Reagent Selection

High Purity Availability (≥98%) Supports Reproducible Stoichiometry in Critical Syntheses

Commercially, perfluoroheptanoyl bromide is supplied with a purity of NLT 98% . This high purity ensures predictable reaction stoichiometry and minimizes side reactions from acidic or halogenated impurities, a critical factor when used as a building block for pharmaceutical intermediates .

Purity Specification
Supporting evidence
NLT 98%
Supports reproducible stoichiometry in multi-step synthesis
Vendor specification; lot-specific COA review required
Chemical Purity Quality Control Pharmaceutical Intermediate

Procurement-Driven Application Scenarios for Perfluoroheptanoyl Bromide (CAS 159623-34-4)


Synthesis of Perfluoroalkylated Pharmaceutical Intermediates via Acylation of Weakly Nucleophilic Amines

When medicinal chemistry programs require late-stage introduction of a perfluoroheptanoyl group onto a sterically hindered or electron-deficient amine, perfluoroheptanoyl bromide is the reagent of choice. Its superior leaving-group ability (Br⁻ vs. Cl⁻, ~10⁴-fold rate enhancement [1]) enables complete conversion under mild conditions, avoiding decomposition of sensitive functional groups. The compound's high purity (NLT 98% ) ensures that even sub-stoichiometric impurities do not compromise product profiles for IND-enabling studies.

Biphasic Process Chemistry Where High Organic-Phase Density Improves Throughput

In large-scale acylations followed by aqueous workup, the bromide's density of 1.893 g/cm³ (vs. 1.709 g/cm³ for the chloride [1]) accelerates phase separation by approximately 10.8%. This reduces settling time in continuous-flow extractors and minimizes rag-layer formation, directly lowering production cycle time and solvent inventory in pilot-plant operations.

Thermally Controlled Acylations Requiring a Reflux Temperature Above 110 °C

For reactions where a sustained reflux temperature above 110 °C is needed to achieve acceptable kinetics without resorting to sealed-vessel conditions, perfluoroheptanoyl bromide (b.p. ~121.6 °C [1]) provides a 8.3 °C advantage over the chloride (b.p. 113.3 °C ) and a 30.6 °C advantage over the fluoride (b.p. 91 °C ). This expanded thermal operating window enables conventional reflux setups, simplifying equipment requirements and improving safety profiles in scale-up.

Preparation of Perfluorinated Surfactants and Surface-Modifying Agents

As a building block for fluorinated surfactants and surface treatments, perfluoroheptanoyl bromide's high fluorine content and terminal electrophile facilitate the synthesis of amphiphilic molecules with extremely low surface tensions [1]. The bromide's higher reactivity compared to the chloride allows for efficient coupling to hydrophilic headgroups, reducing reaction times and improving atom economy in specialty surfactant manufacturing.

Application
Selection Property
Validation Focus
Perfluoroalkylated intermediate synthesis
Leaving-group reactivity context
Conversion rate with hindered amines
Biphasic process chemistry
Organic-phase density
Phase-separation time and interface quality
Thermally controlled acylations
Atmospheric boiling point
Reflux temperature window and substrate stability
Fluorinated surfactant preparation
Electrophilic coupling efficiency
Amphiphile yield and surface-tension reduction

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